molecular formula C16H18ClN3O2 B8383826 [4-(6-Chloro-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester

[4-(6-Chloro-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester

Cat. No. B8383826
M. Wt: 319.78 g/mol
InChI Key: WTVQBLLICLAKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(6-Chloro-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(6-Chloro-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(6-Chloro-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

tert-butyl N-[4-[(6-chloropyrimidin-4-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C16H18ClN3O2/c1-16(2,3)22-15(21)20-12-6-4-11(5-7-12)8-13-9-14(17)19-10-18-13/h4-7,9-10H,8H2,1-3H3,(H,20,21)

InChI Key

WTVQBLLICLAKDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine hydrochloride (0.93 g 6.60 mmol), N,N-dimethylaniline (0.8 mL, 6.60 mmol), and POCl3 (3.7 mL, 39.6 mmol, 6 equiv) are added sequentially to a solution of [4-(6-hydroxy-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester (2.0 g, 6.60 mmol) in CH3CN (16.5 mL), at rt and under an argon atmosphere. The resulting yellow solution is stirred at rt for 1 h and then added to a stirred mixture of H2O/ice (1/1, v/v; 80 mL, total volume). The product is extracted in CH2Cl2 (2×200 mL). The organic phase is washed with an aqueous saturated solution of Na2CO3 (70 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel (170 g) column chromatography (CH2Cl2/Et2O, 95/5, then 90/10) to afford the title compound: ES-MS: 320.1 [M+H]+; single peak at tR=8.76 min (System 2); Rf=0.13 (CH2Cl2/Et2O, 95/5).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
H2O ice
Quantity
80 mL
Type
reactant
Reaction Step Two

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